molecular formula C12H18FN5 B11743827 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B11743827
M. Wt: 251.30 g/mol
InChI Key: HZEPQEWJIQTKHW-UHFFFAOYSA-N
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Description

N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine is a bifunctional pyrazole derivative characterized by two substituted pyrazole rings. The first pyrazole moiety (1,3-dimethyl-1H-pyrazol-5-yl) is linked via a methylene bridge to the amine group of the second pyrazole ring, which is substituted with a 2-fluoroethyl group at the N1 position and a methyl group at C2.

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C12H18FN5/c1-9-8-18(5-4-13)16-12(9)14-7-11-6-10(2)15-17(11)3/h6,8H,4-5,7H2,1-3H3,(H,14,16)

InChI Key

HZEPQEWJIQTKHW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC2=NN(C=C2C)CCF)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with 2-fluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce pyrazole derivatives with reduced functional groups.

Scientific Research Applications

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other pyrazole-based derivatives are analyzed below, focusing on substituent effects, molecular weights, and synthetic strategies.

Substitution Patterns and Molecular Properties
Compound Name Key Substituents Molecular Ion (m/z) Reference
N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine 1,3-Dimethyl-pyrazolylmethyl, 2-fluoroethyl, 4-methyl-pyrazole Not reported
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Ethyl, pyridin-3-yl 203 ([M+H]⁺)
N-Methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Methyl, phenyl, pyridin-3-yl 252 ([M+2H]²⁺)
(2-Fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine Fluoro, pyridinyl, benzimidazolyl, trifluoromethyl-imidazole 546.1 ([M+H]⁺)

Key Observations :

  • Fluorine Substitution: The 2-fluoroethyl group in the target compound may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs like N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine . This aligns with trends observed in fluorinated pharmaceuticals, where fluorine atoms reduce susceptibility to oxidative metabolism.
  • Molecular Weight : The target compound’s molecular weight is expected to exceed 300 g/mol (estimated), higher than simpler analogs like N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (203 g/mol) but lower than complex benzimidazole derivatives (e.g., 546.1 g/mol in ) .
Hydrogen Bonding and Crystallography
  • The amine and pyrazole nitrogen atoms in the target compound may participate in hydrogen-bonding networks, influencing crystal packing. This contrasts with pyridinyl-substituted analogs, where aromatic nitrogen atoms dominate intermolecular interactions .

Biological Activity

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C12H15F2N5
Molecular Weight : 273.28 g/mol
IUPAC Name : this compound

The compound features two pyrazole rings and a fluorinated ethyl group, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of pyrazole rings allows for:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those associated with cancer cell proliferation.
  • Receptor Modulation : It can modulate the activity of certain receptors, potentially affecting signaling pathways critical for cell survival and proliferation.

Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance:

  • In vitro Studies : N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2), reducing mTORC1 activity and increasing autophagy levels . This suggests that the pyrazole moiety may play a crucial role in inhibiting cancer cell growth.

Antioxidant Properties

Compounds containing pyrazole derivatives have been studied for their antioxidant capabilities. Research indicates that they can scavenge free radicals effectively, thus protecting cells from oxidative stress . This property is particularly relevant in the context of cancer therapy, where oxidative stress can influence tumor progression.

Case Study 1: Antitumor Efficacy

A study evaluated the effects of a pyrazole-based compound on tumor growth in vivo. The results indicated a significant reduction in tumor size compared to control groups. The mechanism was linked to the inhibition of mTORC1 signaling pathways, leading to increased apoptosis in tumor cells.

Case Study 2: Autophagy Modulation

Another study focused on the modulation of autophagy by pyrazole derivatives. It was found that these compounds could enhance basal autophagy while impairing autophagic flux under starvation conditions. This dual action presents a unique therapeutic angle for targeting cancer cells under metabolic stress .

Research Findings Summary

Activity Effect Reference
AnticancerInhibition of mTORC1, increased apoptosis
AntioxidantEffective free radical scavenging
Autophagy ModulationEnhanced basal autophagy, disrupted flux

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